molecular formula C7H15NO3 B2808544 methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate CAS No. 1955474-57-3

methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate

Cat. No.: B2808544
CAS No.: 1955474-57-3
M. Wt: 161.201
InChI Key: DMECLSVIFYXWID-RITPCOANSA-N
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Description

Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of (2S,3R)-3-hydroxybutanoic acid with ethylamine in the presence of a suitable esterification agent, such as methanol and a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to achieve high enantioselectivity. Enzymatic asymmetric synthesis, such as the use of transaminases or reductases, is preferred due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3R)-2-(methylamino)-3-hydroxybutanoate
  • Methyl (2S,3R)-2-(propylamino)-3-hydroxybutanoate
  • Methyl (2S,3R)-2-(isopropylamino)-3-hydroxybutanoate

Uniqueness

Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate is unique due to its specific stereochemistry and the presence of the ethylamino group, which influences its reactivity and interactions with biological systems. This makes it particularly valuable in the synthesis of chiral drugs and as a tool in biochemical research .

Biological Activity

Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate is a compound of significant interest due to its potential biological activities. This article explores its metabolic pathways, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structural formula:

  • Chemical Formula : C₇H₁₅N₁O₃
  • IUPAC Name : this compound

This compound exhibits chirality, with specific configurations at the second and third carbon atoms, which may influence its biological interactions.

Metabolic Pathways

Research indicates that this compound participates in various metabolic pathways. It is involved in the metabolism of branched-chain amino acids and can influence energy production processes. Elevated levels of related metabolites have been observed in conditions such as propionic acidemia and maple syrup urine disease, indicating a potential role in metabolic disorders .

Pharmacological Effects

  • Neuroprotective Properties :
    • Studies have shown that this compound may exhibit neuroprotective effects. It has been suggested that this compound could mitigate neuronal damage caused by toxins like MPTP, which is known to induce Parkinsonian symptoms in animal models .
  • Antioxidant Activity :
    • The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in various tissues. This activity is crucial for maintaining cellular health and preventing chronic diseases .
  • Modulation of Receptor Activity :
    • Preliminary findings suggest that this compound may act as a modulator of certain receptors, potentially influencing neurotransmitter release and synaptic plasticity .

Case Study 1: Neurotoxicity Assessment

A study investigated the effects of this compound on neurotoxicity induced by MPTP in rodent models. The results indicated that administration of this compound significantly reduced the levels of 2-ethylhydracrylic acid (2-EHA), a biomarker for neuronal damage associated with MPTP exposure. This suggests a protective role against neurotoxic agents .

Case Study 2: Metabolic Disorders

In patients with metabolic disorders such as propionic acidemia, elevated levels of this compound were correlated with altered metabolic pathways involving branched-chain amino acids. The presence of this compound in urine samples provided insights into its potential as a biomarker for diagnosing metabolic dysfunctions .

Research Findings

StudyFindingsImplications
Study 1Neuroprotective effects against MPTP toxicityPotential therapeutic applications in neurodegenerative diseases
Study 2Elevated levels in metabolic disordersPossible biomarker for diagnosing metabolic conditions
Study 3Antioxidant activity observed in vitroSupports further investigation into its role in oxidative stress reduction

Properties

IUPAC Name

methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4-8-6(5(2)9)7(10)11-3/h5-6,8-9H,4H2,1-3H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMECLSVIFYXWID-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]([C@@H](C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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